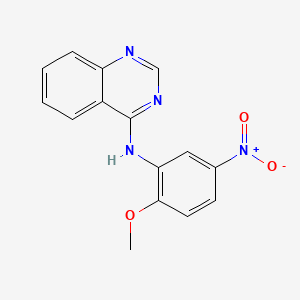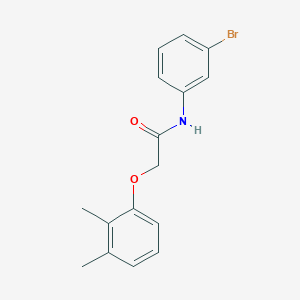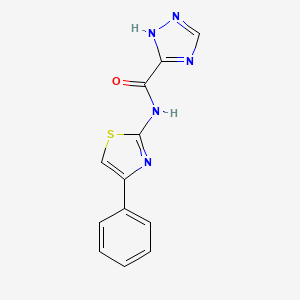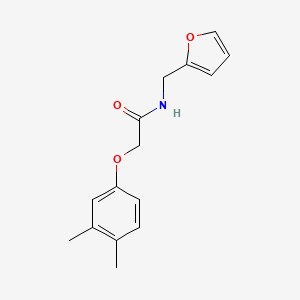
N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinazoline ring system substituted with a methoxy-nitrophenyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine typically involves the reaction of 2-methoxy-5-nitroaniline with 4-chloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 2-methoxy-5-nitroaniline attacks the chloro-substituted quinazoline, resulting in the formation of the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like DMF or DMSO.
Major Products Formed
Reduction: Formation of N-(2-amino-5-methoxyphenyl)-4-quinazolinamine.
Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-4-quinazolinamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)-2-furamide
- 4-isopropyl-N-(2-methoxy-5-nitrophenyl)benzamide
- N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide
Uniqueness
N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine is unique due to its quinazoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-14-7-6-10(19(20)21)8-13(14)18-15-11-4-2-3-5-12(11)16-9-17-15/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSOOXEGYZKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)
![5-[4-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]sulfonylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B5519821.png)
![3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5519825.png)
![2-[(2-Ethoxybenzoyl)amino]benzamide](/img/structure/B5519829.png)
![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)
![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)


![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)
![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)
